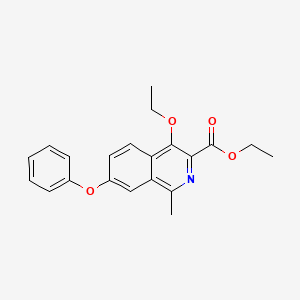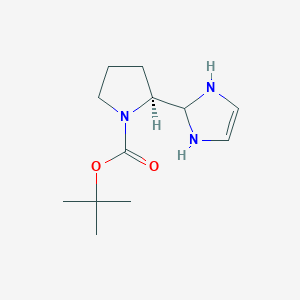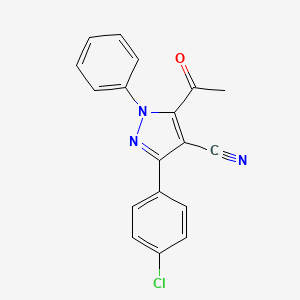
5-Acetyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with acetyl, chlorophenyl, phenyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process. Recrystallization from suitable solvents is commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine, and nucleophilic substitution using amines or thiols.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
5-Acetyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-5-acetyl-1,3,4-thiadiazole-2(3H)-one: Shares structural similarities but contains a thiadiazole ring instead of a pyrazole ring.
5-Acetyl-3-(4-methoxyphenyl)-1,3,4-thiadiazole: Similar in structure but with a methoxy group and a thiadiazole ring.
Uniqueness
5-Acetyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of acetyl, chlorophenyl, phenyl, and carbonitrile groups makes it a versatile compound for various applications.
Properties
CAS No. |
649746-08-7 |
|---|---|
Molecular Formula |
C18H12ClN3O |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
5-acetyl-3-(4-chlorophenyl)-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C18H12ClN3O/c1-12(23)18-16(11-20)17(13-7-9-14(19)10-8-13)21-22(18)15-5-3-2-4-6-15/h2-10H,1H3 |
InChI Key |
MAWMVZIZUIIRDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=NN1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


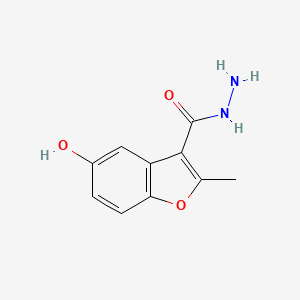
![1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione](/img/structure/B12871997.png)
![4-{2-[(Prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B12872005.png)
![2-(Difluoromethoxy)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12872006.png)


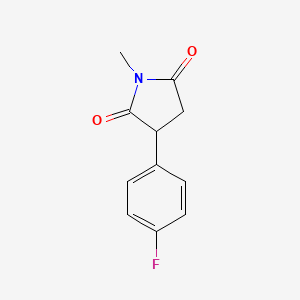
![2-(Hydroxymethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12872033.png)


![(4AR,6S,7R,8S,8aR)-7,8-bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B12872056.png)
![(6S,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12872063.png)
